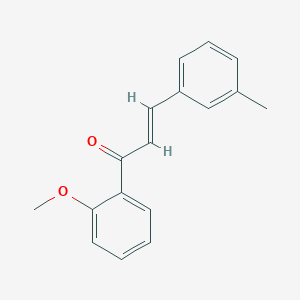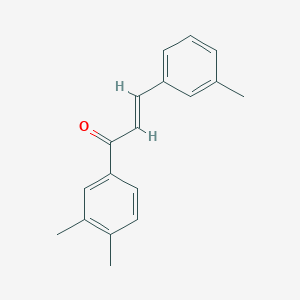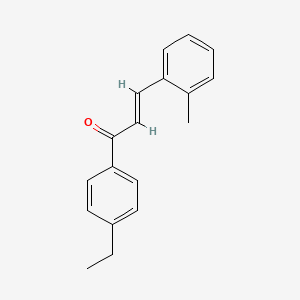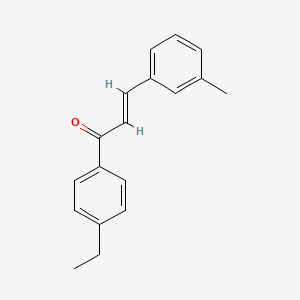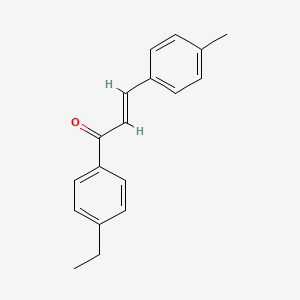
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is a volatile, colorless liquid that has a sweet, floral odor. It is used as a flavoring agent in food and beverages, as well as in fragrances, perfumes, and cosmetics. It has also been studied for its potential use in medical and scientific research applications.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been studied for its potential to produce biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential to protect against certain toxins and pollutants. Finally, it has been studied for its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its low toxicity, and its ease of synthesis. Additionally, it can be used in a variety of experiments, including those that require the use of an antioxidant or anti-inflammatory agent. The main limitation of using this compound in laboratory experiments is its volatility; it is a volatile liquid and can easily evaporate, making it difficult to handle and store.
Zukünftige Richtungen
For the research of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further study of its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to protect against certain toxins and pollutants. Additionally, further research should be conducted to explore its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways. Finally, further research should be conducted to explore its potential use in the synthesis of other organic compounds.
Synthesemethoden
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method involves the condensation of ethylbenzene and 4-methylphenol in the presence of a base catalyst. This reaction produces a mixture of this compound and (2E)-1-(4-methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The two compounds can then be separated by fractional distillation.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use in medical and scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential use as a protective agent against certain toxins and pollutants. Finally, it has been studied for its potential use in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGDHSHHURPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)








